molecular formula C17H24N2O4 B7523450 N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide

N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B7523450
M. Wt: 320.4 g/mol
InChI Key: SCUJZAWBOCNXGC-UHFFFAOYSA-N
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Description

N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the azabicyclo[2.2.2]octane moiety and the trimethoxybenzamide group contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or related derivatives.

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct pharmacological properties compared to other similar compounds. Its trimethoxy substitution is particularly noteworthy for its potential to enhance receptor binding affinity and selectivity .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)18-13-10-19-6-4-11(13)5-7-19/h8-9,11,13H,4-7,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUJZAWBOCNXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CN3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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